Butyric-3,3,4,4,4-D5 acid

Description

Conceptual Framework of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a fundamental technique used to track the metabolic fate of compounds in biological systems. tandfonline.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for a wide range of studies, including those involving human subjects. medchemexpress.com The core principle involves introducing a molecule in which one or more atoms have been replaced by their stable isotope. symeres.com This "labeled" compound is chemically identical to its natural counterpart but has a slightly higher mass. medchemexpress.com

This mass difference allows researchers to distinguish the labeled compound and its metabolic products from the naturally occurring, unlabeled molecules within a cell or organism. tandfonline.com Advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify these labeled molecules. acs.org This enables the precise tracing of metabolic pathways, the measurement of metabolic fluxes (the rate of turnover of molecules), and the identification of novel metabolites. tandfonline.comsymeres.com The use of stable isotopes simplifies the interpretation of complex metabolomics data by clearly differentiating between endogenous metabolites and those derived from the introduced labeled nutrient. tandfonline.com

Significance of Butyric Acid as a Biologically Relevant Short-Chain Fatty Acid

Butyric acid, also known as butanoic acid, is a four-carbon short-chain fatty acid (SCFA) that plays a vital role in human and animal physiology. ataman-chemicals.com It is one of the three most common SCFAs in the gut, along with acetic acid and propionic acid, and is produced by the microbial fermentation of dietary fibers in the colon. ataman-chemicals.comfrontiersin.org

The biological importance of butyric acid is extensive and multifaceted:

Energy Source for Colonocytes: Butyric acid is the primary energy source for the cells lining the colon (colonocytes). wikipedia.org Its metabolism through fatty acid oxidation is crucial for maintaining the health and integrity of the intestinal lining. frontiersin.org

Gut Health and Barrier Function: It strengthens the gut barrier by promoting the assembly of tight junctions, which helps to prevent the leakage of harmful substances from the gut into the bloodstream. frontiersin.org

Immune Modulation: Butyrate (B1204436) has significant immunomodulatory effects, including the ability to reduce inflammation and promote the differentiation of regulatory T cells, which are crucial for maintaining immune homeostasis. wikipedia.orgnih.govbiocrates.com It can inhibit the production of pro-inflammatory molecules like TNF-α and IL-6. nih.gov

Metabolic Regulation: Butyric acid is involved in regulating energy homeostasis, with studies suggesting it can protect against diet-induced obesity and improve insulin (B600854) sensitivity. biocrates.commdpi.com It influences the secretion of gut hormones that regulate appetite. nih.gov

Gene Expression: Butyrate is an inhibitor of histone deacetylases (HDACs), enzymes that play a key role in regulating gene expression. frontiersin.orgnih.gov By inhibiting HDACs, butyrate can influence cell proliferation, differentiation, and apoptosis (programmed cell death). biocrates.com

Rationale for Utilizing Butyric-3,3,4,4,4-D5 Acid as a Research Probe

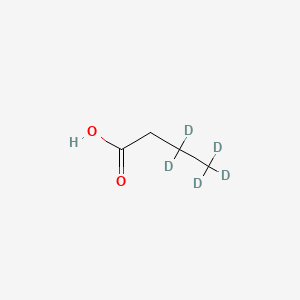

This compound is a deuterated form of butyric acid where five hydrogen atoms on the third and fourth carbon atoms are replaced with deuterium. cymitquimica.com This specific isotopic labeling makes it an invaluable tool for several research applications.

The primary rationale for using this deuterated analog stems from the principles of stable isotope tracing. When introduced into a biological system, this compound behaves almost identically to natural butyric acid. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the endogenous pool of butyric acid using mass spectrometry. musechem.com This enables researchers to:

Trace Metabolic Pathways: Scientists can accurately follow the absorption, distribution, and metabolism of exogenously supplied butyrate. symeres.com This helps to elucidate how butyrate is utilized by different tissues and what metabolic products are formed.

Quantify Metabolic Flux: By measuring the rate of incorporation of deuterium into various metabolites, researchers can quantify the flux through specific metabolic pathways involving butyrate.

Improve Analytical Sensitivity and Specificity: In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound are often used as internal standards. lipidmaps.orgtum.de Because they co-elute with the unlabeled analyte but are detected at a different mass-to-charge ratio, they allow for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. unimi.it

Investigate the Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This can sometimes lead to a slower rate of reaction for deuterated compounds in processes where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. symeres.comnih.gov Studying these effects can provide detailed insights into enzymatic reaction mechanisms.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 156779-02-1 |

| Molecular Formula | C₄H₃D₅O₂ |

| Synonyms | 3,3,4,4,4-Pentadeuteriobutanoic acid cymitquimica.com |

| Appearance | Colorless liquid cymitquimica.com |

Analytical Methods for Butyric Acid and its Deuterated Analogs

| Analytical Technique | Application |

|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of short-chain fatty acids in biological samples like serum and feces. lipidmaps.orgtum.deunimi.it |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of short-chain fatty acids, often requiring derivatization. unimi.it |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization and analysis of metabolic pathways. acs.orgcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of Butyric 3,3,4,4,4 D5 Acid

Chemical Synthesis Routes for Deuterium (B1214612) Incorporation

The introduction of deuterium into specific positions of a molecule is a central challenge in the synthesis of isotopically labeled compounds. x-chemrx.com For Butyric-3,3,4,4,4-D5 acid, the goal is to selectively deuterate the terminal methyl (C4) and adjacent methylene (B1212753) (C3) groups while leaving the C2 methylene group protonated. Synthesis is often achieved through multi-step processes starting from deuterated precursors or by employing site-selective exchange reactions. snnu.edu.cn

Achieving positional specificity is paramount. While general acid-catalyzed hydrogen-deuterium (H-D) exchange reactions using reagents like deuterated sulfuric acid (D₂SO₄) in D₂O or CD₃OD can introduce deuterium, they often lack selectivity and can lead to exchange at multiple positions, including the α-hydrogens (C2). nih.gov Therefore, more targeted methods are required.

Possible synthetic routes to achieve the desired labeling pattern include:

Reduction of Deuterated Precursors: A common strategy involves the synthesis of a precursor molecule that already contains the deuterium atoms in the desired locations. For this compound, this could involve starting with a deuterated three-carbon synthon, such as 1,1,1,2,2-D5-propanol, which can be converted to the corresponding bromide and used in a malonic ester synthesis to build the four-carbon chain, followed by hydrolysis and decarboxylation.

Catalytic Exchange Reactions: Modern catalytic methods offer high selectivity for C-H activation and subsequent deuteration. acs.orgresearchgate.net While many methods focus on ortho-deuteration of aromatic rings or activation of α-positions to carbonyls, specific catalysts can be chosen to target less acidic C(sp³)–H bonds. snnu.edu.cn However, selectively activating the C3 and C4 positions of butyric acid while sparing the C2 position remains a significant synthetic challenge.

Synergistic Catalysis: A promising approach for site-selective deuteration involves synergistic photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov This method can achieve precise deuteration of aliphatic carboxylic acids using D₂O as the deuterium source under mild conditions, offering high deuterium incorporation at predicted sites. nih.gov

Maximizing the isotopic yield—the percentage of molecules that incorporate the desired number of deuterium atoms—is critical. This is achieved by carefully optimizing various reaction parameters. researchgate.netrsc.org

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the rate and extent of deuterium incorporation. For instance, in microwave-assisted H-D exchange reactions, increasing the temperature from 80°C to 120°C was shown to drive the reaction to completion. mdpi.com However, an optimal temperature must be found, as excessively high temperatures may reduce selectivity or cause degradation. rsc.org

Catalyst and Ligand: In catalyst-driven reactions, the choice of metal (e.g., Palladium, Iridium, Manganese) and the associated ligands is crucial for both efficiency and selectivity. snnu.edu.cnrsc.org Screening different ligands can reveal substantial variations in deuteration efficiency. rsc.org

Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) are critical. mdpi.com Reactions are often run in highly deuterated environments to drive the equilibrium towards the deuterated product. nih.gov

Reaction Time: The duration of the reaction must be sufficient to achieve maximum incorporation. Kinetic profiles can be monitored to determine the point at which the reaction plateaus. rsc.org

The following interactive table illustrates a hypothetical optimization of a deuteration reaction.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

| 1 | 5 | 80 | 12 | 75 |

| 2 | 10 | 80 | 12 | 88 |

| 3 | 10 | 100 | 12 | 96 |

| 4 | 10 | 120 | 12 | 94 (side products observed) |

| 5 | 10 | 100 | 24 | >98 |

Data is illustrative and does not represent a specific validated experiment.

Positional Specificity of Deuterium Labeling

Analytical Verification of Isotopic Purity and Enrichment

NMR spectroscopy is an indispensable tool for determining the site-specific distribution of deuterium. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on C3 and C4 would be absent or significantly diminished. The remaining signals for the C2 protons would confirm that these positions were not deuterated. The degree of deuterium incorporation at the labeled sites can be calculated by comparing the integration of the residual proton signals at those positions to the integration of the non-deuterated C2 signal. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum provides definitive proof of the positions of deuteration. dgfett.detandfonline.com For this compound, signals would be expected in the regions corresponding to the C3 and C4 positions of the butyric acid backbone, confirming the positional specificity of the labeling. nih.gov

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C4) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

The following table shows the expected ¹H NMR data for butyric acid and the changes anticipated for this compound.

| Position | Butyric Acid (¹H Chemical Shift, ppm) | This compound (Expected ¹H Signal) |

| H-2 (-CH₂-) | ~2.34 (triplet) | ~2.34 (singlet or near-singlet) |

| H-3 (-CH₂-) | ~1.65 (sextet) | Absent / Greatly reduced |

| H-4 (-CH₃) | ~0.94 (triplet) | Absent / Greatly reduced |

Chemical shifts are approximate and depend on the solvent.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to quantify the isotopic enrichment and distribution of isotopologues. researchgate.netacs.org The mass of a deuterium atom is greater than that of a protium (B1232500) atom, so each incorporated deuterium increases the molecular mass of the compound. nih.gov

The following table shows the theoretical mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ of different butyric acid isotopologues.

| Isotopologue | Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |

| Butyric acid (d0) | C₄H₈O₂ | 88.11 | 89.12 |

| Butyric acid (d1) | C₄H₇DO₂ | 89.11 | 90.12 |

| Butyric acid (d2) | C₄H₆D₂O₂ | 90.12 | 91.13 |

| Butyric acid (d3) | C₄H₅D₃O₂ | 91.13 | 92.14 |

| Butyric acid (d4) | C₄H₄D₄O₂ | 92.13 | 93.14 |

| This compound (d5) | C₄H₃D₅O₂ | 93.14 | 94.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Determination

Impurity Profiling and Purification Strategies in Deuterated Acid Synthesis

Impurity profiling is a critical step in ensuring the quality of any synthesized compound, and it is especially important for deuterated molecules where isotopic purity is a key parameter. pharmaffiliates.com

The primary "impurities" of concern in the synthesis of deuterated compounds are often the lower isotopologues (e.g., d4, d3 versions of the target d5 compound) and any remaining unlabeled starting material. acs.orgnih.gov Some regulatory and research perspectives suggest that these lower isotopologues are an integral part of the deuterated active pharmaceutical ingredient (API) and should be described by a distribution profile rather than being treated as impurities. acs.orgnih.gov Other potential impurities include residual solvents, catalysts, and by-products from the chemical synthesis.

Purification strategies aim to remove these unwanted substances and, if possible, to enrich the desired isotopologue. Common techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying carboxylic acids. acs.org By selecting appropriate stationary and mobile phases, it is possible to separate the target deuterated acid from synthetic by-products and potentially even from some isotopologues, although separating molecules that differ only in isotopic content is challenging.

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, effectively removing salts, catalysts, and other impurities that have different chemical properties from the target carboxylic acid. acs.org

Distillation or Recrystallization: For compounds that are stable at elevated temperatures, distillation can be an effective purification method. If the deuterated acid is a solid at room temperature or can be converted to a solid salt, recrystallization can be a highly effective technique for achieving high chemical purity.

Rigorous impurity profiling and effective purification are essential to deliver a final product that is suitable for its intended high-precision analytical or metabolic research applications. acs.orgpharmaffiliates.com

Advanced Analytical Applications of Butyric 3,3,4,4,4 D5 Acid As an Internal Standard and Tracer

Quantitative Analysis of Butyric Acid and its Metabolites

The quantification of short-chain fatty acids (SCFAs) like butyric acid is vital for understanding their role in various biological processes. nih.gov Deuterated standards, such as Butyric-3,3,4,4,4-D5 acid, are indispensable for achieving accurate measurements in complex matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

GC-MS is a powerful technique for the analysis of volatile compounds like butyric acid. The use of a deuterated internal standard like this compound is essential for accurate quantification, as it compensates for variations during sample preparation and analysis. nih.govacs.orgacs.org

One method for the quantification of SCFAs in various biological matrices involves a derivatization-free GC-MS approach. nih.govresearchgate.net In this method, samples are acidified to ensure the volatility of the SCFAs for GC separation. nih.govresearchgate.net The analytes are then detected in selected ion monitoring (SIM) mode and quantified using their corresponding deuterated internal standards. nih.govresearchgate.net This approach has demonstrated excellent linearity and reproducibility for the quantification of butyric acid in matrices such as plasma, feces, cecum, liver, and adipose tissue. nih.govresearchgate.net

A study quantifying free fatty acids in milk utilized a GC-MS method with in-solution derivatization using ethyl chloroformate (ECF). researchgate.net This method employed deuterated standards for each individual free fatty acid, including a deuterated form of butyric acid, to achieve accurate quantification, particularly for the more water-soluble short-chain fatty acids. researchgate.net The use of in-solution derivatization avoided the need for organic phase extraction, which can lead to the loss of water-soluble SCFAs. researchgate.net

Table 1: Quantifier and Qualifier Ions for Butyric Acid and its Deuterated Standard in GC-MS Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

|---|---|---|

| Butyric Acid | Value | Value |

| Butyric-d7 Acid | Value | Value |

Note: Specific m/z values are instrument and method dependent and would be determined during method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) Techniques

LC-MS/MS and LC-QTOF/MS offer high sensitivity and selectivity for the analysis of a wide range of compounds, including SCFAs. nih.govmdpi.com Due to the low volatility and high hydrophilicity of SCFAs, derivatization is often employed to improve their chromatographic retention and ionization efficiency in LC-MS analysis. shimadzu.com.au

A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group of SCFAs. shimadzu.com.aulipidmaps.org The resulting derivatives are then analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. lipidmaps.org The use of stable isotope-labeled internal standards, such as Butyric-d7 acid, is crucial for accurate quantification by compensating for variability in the derivatization reaction and ionization process. lipidmaps.orgtum.de This approach allows for the rapid and reproducible quantification of butyric acid in complex samples like fecal homogenates. lipidmaps.orgtum.de

LC-QTOF-MS provides high-resolution mass data, which aids in the confident identification of metabolites. mdpi.com In untargeted metabolomics studies, chemical isotope labeling coupled with LC-MS can be used to identify amine metabolites. acs.org While this specific application focuses on amines, the principle of using isotopic labeling to aid in identification and reduce false positives is broadly applicable in metabolomics. acs.org

Table 2: Example LC-MS/MS Parameters for the Analysis of Butyric Acid-3NPH Derivative

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | Value for Butyric Acid-3NPH |

| Product Ion (m/z) | Value for Butyric Acid-3NPH |

| Declustering Potential (DP) | Optimized Value |

| Collision Energy (CE) | Optimized Value |

| Precursor Ion (m/z) - IS | Value for Butyric-d7 Acid-3NPH |

| Product Ion (m/z) - IS | Value for Butyric-d7 Acid-3NPH |

| Declustering Potential (DP) - IS | Optimized Value |

| Collision Energy (CE) - IS | Optimized Value |

Note: Specific values are dependent on the instrument and derivatization agent used and require optimization. lipidmaps.org

Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Volatile Organic Compound Analysis

PTR-ToF-MS is a direct injection mass spectrometry technique that allows for real-time monitoring of volatile organic compounds (VOCs) with high sensitivity. nih.govjove.comunitn.it This technique is particularly useful for analyzing the "volatilome" of food and biological samples without the need for sample preparation. wur.nlfmach.it

In PTR-ToF-MS, H3O+ ions are typically used as primary ions to gently ionize VOCs through proton transfer reactions. nih.gov The high mass resolution of the ToF analyzer allows for the separation of isobaric compounds. wur.nl While PTR-ToF-MS provides rapid analysis, the identification of isomers can be challenging. wur.nl The use of deuterated standards can aid in the development and validation of quantification methods. nih.gov For instance, in the analysis of fermented dairy products, PTR-ToF-MS can monitor the evolution of key aroma compounds, including butanoic acid. wur.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. uobasrah.edu.iq In the context of metabolomics, NMR allows for the identification and quantification of metabolites in complex mixtures. acs.org The use of deuterated compounds and solvents is fundamental to many NMR experiments. uwo.ca

Applications in In Vitro and Ex Vivo Sample Analysis

NMR-based metabolomics is widely applied to both in vitro (cell cultures) and ex vivo (tissues and biofluids) samples to study metabolic profiles and identify biomarkers. nih.gov Ex vivo NMR, in particular, bridges the gap between controlled in vitro experiments and the complexity of a living organism. nih.gov

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a technique used to obtain high-resolution spectra from semi-solid samples like tissue biopsies. joseroda.com In studies of brain tumors, for example, ex vivo 1H HR-MAS NMR has been used to quantify various metabolites, including γ-aminobutyric acid (GABA), and to differentiate between different tumor grades. joseroda.com While not directly focused on this compound, these studies highlight the capability of NMR to analyze complex biological samples where such a tracer could be employed to follow metabolic pathways. The analysis of cell extracts and biofluids using NMR can provide a snapshot of the metabolic state. nih.gov The use of isotopically labeled tracers like this compound in such studies would enable the tracking of the metabolic fate of butyrate (B1204436) within cells or tissues, providing valuable insights into cellular metabolism.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyric acid |

| Butyric-d7 acid |

| Ethyl chloroformate |

| 3-nitrophenylhydrazine |

| γ-aminobutyric acid (GABA) |

| Deuterium (B1214612) |

| Hydrogen |

Development and Validation of Robust Analytical Methods

The development and validation of robust analytical methods are paramount in ensuring the accuracy and reliability of quantitative assays. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of this process, particularly in complex biological matrices where short-chain fatty acids (SCFAs) are analyzed. mdpi.com These deuterated standards are chemically identical to their endogenous counterparts but have a different mass, allowing for precise quantification by mass spectrometry. mdpi.comuu.se

Establishing Calibration Curves and Dynamic Ranges for Quantitative Assays

The foundation of any quantitative analytical method is the establishment of a reliable calibration curve. aocs.org This curve plots the response of the analytical instrument against known concentrations of the analyte. When using an internal standard like this compound, the calibration curve is typically constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. aocs.org This ratiometric approach corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

The dynamic range of an assay is the concentration range over which the method is acceptably linear, accurate, and precise. europa.eu This range is determined by analyzing a series of calibration standards at different concentrations. For the analysis of butyric acid, methods have been developed with a wide linear range, often spanning several orders of magnitude, to accommodate the varying concentrations found in different biological samples. mdpi.com For instance, a gas chromatography-flame ionization detector (GC-FID) method for butyric acid analysis demonstrated linearity in a concentration range of 0.04 to 1.60 mg/mL. mdpi.com Similarly, liquid chromatography-mass spectrometry (LC-MS) methods for SCFAs have shown linearity over defined concentration ratios of the analyte to the internal standard, ranging from 0.001 to 1000. plos.org

Table 1: Example of a Calibration Curve for Butyric Acid Analysis

| Butyric Acid Concentration (mg/mL) | Peak Area Ratio (Butyric Acid / Internal Standard) |

|---|---|

| 0.04 | 0.025 |

| 0.20 | 0.125 |

| 0.40 | 0.250 |

| 0.80 | 0.500 |

| 1.60 | 1.000 |

The use of deuterated internal standards like this compound is crucial in defining this dynamic range, ensuring that the quantification remains reliable across the expected physiological or experimental concentrations. uu.se

Assessment of Detection Limits, Linearity, and Reproducibility

A thorough validation of an analytical method involves assessing its key performance characteristics: the limit of detection (LOD), the limit of quantification (LOQ), linearity, and reproducibility. europa.eu The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europa.eu

In methods employing this compound or other deuterated butyrate standards, these limits are often very low, enabling the detection and quantification of trace amounts of butyric acid. For example, an LC-MS/MS method for SCFAs reported a lower limit of detection of 40 nM and a lower limit of quantification of 0.16 μM for butyrate. plos.orgnih.gov Another study using GC-FID reported an LOD of 0.01% and an LOQ of 0.10% of total fat for butyric acid. mdpi.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by calculating the coefficient of determination (R²) from the calibration curve. A value of R² > 0.99 is generally considered to indicate excellent linearity. mdpi.comnih.gov

Reproducibility, which encompasses both intra-day (within the same day) and inter-day (on different days) precision, is a measure of the method's consistency. europa.eu It is usually expressed as the relative standard deviation (RSD). Studies using deuterated internal standards for SCFA analysis have reported excellent reproducibility, with RSD values often below 5%. nih.gov For instance, one method reported intra- and inter-day precision with an RSD of less than 3%. plos.orgnih.gov Another study showed a precision with an RSD of 1.3%. mdpi.com

Table 2: Validation Parameters for Butyric Acid Quantification Methods

| Parameter | Reported Value (LC-MS/MS) | Reported Value (GC-FID) |

|---|---|---|

| Linearity (R²) | > 0.99 nih.gov | > 0.999 mdpi.com |

| Limit of Detection (LOD) | 40 nM plos.orgnih.gov | 0.01% of total fat mdpi.com |

| Limit of Quantification (LOQ) | 0.16 μM plos.orgnih.gov | 0.10% of total fat mdpi.com |

| Intra-day Precision (%RSD) | < 3% plos.orgnih.gov | 1.3% mdpi.com |

| Inter-day Precision (%RSD) | < 3% plos.orgnih.gov | Not specified |

| Accuracy (% Recovery) | 90-110% plos.orgnih.gov | 98.2–101.9% mdpi.com |

Strategies for Matrix Effects Mitigation in Complex Biological Samples

Biological samples such as plasma, feces, and tissue homogenates are inherently complex, containing numerous compounds that can interfere with the analysis of the target analyte. nih.govmdpi.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. moca.net.uadrawellanalytical.com

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. mdpi.comlcms.cz Because the internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, it is affected by the matrix in the same way as the endogenous compound. drawellanalytical.com By calculating the ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized. mdpi.com

Other strategies to minimize matrix effects include:

Sample Dilution: Diluting the sample reduces the concentration of interfering matrix components. drawellanalytical.com

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to remove interfering substances before analysis. mdpi.comlcms.cz

Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte of interest from co-eluting matrix components. tum.de

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects. drawellanalytical.comnih.gov

In a study analyzing SCFAs in various biological matrices including plasma, feces, cecum, liver, and fat tissues, the use of deuterated internal standards effectively ruled out matrix effects, allowing for accurate quantification. nih.gov The combination of a suitable internal standard with appropriate sample preparation and analytical techniques is crucial for obtaining reliable and accurate quantitative data from complex biological samples. europa.eu

Elucidation of Metabolic Pathways and Fluxes Using Butyric 3,3,4,4,4 D5 Acid As a Tracer

Investigation of Short-Chain Fatty Acid (SCFA) Metabolism in Microbial Systems

SCFAs, such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are key products of microbial fermentation in the gut and play crucial roles in host health. mdpi.com Butyric-3,3,4,4,4-D5 acid enables researchers to unravel the complex dynamics of SCFA production and consumption within microbial communities.

The production of butyrate by anaerobic bacteria is a vital process, particularly in the human colon. nih.govosti.gov Several bacterial species, including those from the genera Clostridium and Eubacterium, are known to produce butyrate through various metabolic pathways. frontiersin.org By introducing this compound into an anaerobic fermentation system, researchers can trace the incorporation of the deuterium (B1214612) label into various metabolic intermediates and end products. This allows for the precise mapping of the biochemical routes leading to butyrate synthesis.

For instance, studies have utilized isotopically labeled precursors to understand butyrate formation from different substrates like carbohydrates and amino acids. nih.govnih.gov The detection of the D5 label in specific molecules confirms their position within the butyrate production pathway. This approach has been instrumental in identifying the key enzymes and reactions involved in butyrate synthesis by various gut microbes.

Microbial communities are characterized by intricate metabolic interactions, including cross-feeding, where the metabolic byproducts of one species serve as a substrate for another. frontiersin.org this compound is an invaluable tool for studying these trophic relationships. For example, some bacteria produce acetate, which is then utilized by other bacteria to synthesize butyrate. nih.gov

By labeling butyrate with deuterium, scientists can track its transfer and transformation between different microbial populations. If this compound is consumed by one group of microbes and the deuterium label subsequently appears in metabolites produced by a different group, it provides direct evidence of cross-feeding. This has been demonstrated in co-culture experiments with species like Bifidobacterium adolescentis and Faecalibacterium prausnitzii, where acetate produced by the former is used by the latter to enhance butyrate production. nih.gov Similarly, lactate (B86563) produced by Bifidobacterium species can be used by Megasphaera indica to form butyrate. nih.gov

Characterization of Microbial Cross-Feeding and Trophic Interactions

Studies on Fatty Acid Biosynthesis and Degradation Pathways

Beyond its role in SCFA metabolism, this compound is also a valuable tracer for investigating the broader pathways of fatty acid biosynthesis and degradation.

To understand how butyrate is synthesized, researchers often use precursors labeled with stable isotopes, such as uniformly carbon-13 labeled glucose ([U-13C]glucose). mdpi.com When microorganisms are fed [U-13C]glucose, the carbon-13 atoms are incorporated into various metabolic intermediates, including those that lead to the formation of butyrate. By analyzing the mass isotopomer distribution of the resulting butyrate, scientists can deduce the specific pathways through which the carbon from glucose was utilized.

For example, observing the pattern of 13C enrichment in the butyrate molecule can reveal whether it was formed through the condensation of two acetyl-CoA molecules or via other pathways. This approach provides a detailed picture of the metabolic routing of carbon from a specific precursor to the final product.

| Labeled Precursor | Key Metabolic Intermediate | Observed Labeled Product | Primary Research Insight |

|---|---|---|---|

| [U-13C]glucose | [13C]Acetyl-CoA | [13C]Butyrate | Demonstrates the direct flow of carbon from glucose to butyrate via glycolysis and subsequent fermentation pathways. |

| [1-13C]acetate | [1-13C]Acetyl-CoA | [13C]Butyrate | Confirms the utilization of acetate as a precursor for butyrate synthesis, a key step in microbial cross-feeding. |

Isotope tracing with this compound can help to identify specific enzymatic steps and pinpoint rate-limiting reactions within a metabolic pathway. montana.edu By monitoring the appearance and disappearance of the deuterium label in various metabolites over time, researchers can map the sequence of reactions.

| Isotopic Tracer | Metabolic Pathway Under Investigation | Experimental Observation | Inferred Conclusion |

|---|---|---|---|

| This compound | Butyrate Degradation (β-oxidation) | Accumulation of a deuterated intermediate. | The enzyme responsible for converting the intermediate is a potential rate-limiting step in the pathway. |

| [U-13C]glucose | Butyrate Synthesis | Low incorporation of 13C into butyrate despite high glucose consumption. | A bottleneck exists in the pathway converting glucose-derived pyruvate (B1213749) to butyryl-CoA. |

Analysis of Regulatory Mechanisms Governing Fatty Acid Turnover

This compound, a stable isotope-labeled form of butyric acid, serves as a powerful tracer for dissecting the intricate regulatory mechanisms that govern fatty acid turnover. By introducing this labeled compound into biological systems, researchers can track the metabolic fate of butyrate and its contribution to various metabolic pools, providing insights into the control of fatty acid synthesis, oxidation, and storage.

One key area of investigation is the contribution of gut microbiota-derived butyrate to host metabolism. nih.govbiorxiv.org The deuterated tracer allows for the differentiation between endogenously synthesized butyrate and that supplied by the diet or microbial fermentation. nih.govbiorxiv.org Studies have shown that butyrate is a significant energy source for colonocytes, where it undergoes β-oxidation to produce acetyl-CoA. biorxiv.org This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of other molecules, including lipids. biorxiv.orgbiorxiv.org

The use of deuterated butyrate has been instrumental in quantifying the flux of butyrate into these pathways under various physiological and pathological conditions. For instance, in studies of the failing heart, [2,4-13C2] butyrate was used to demonstrate that butyrate is a preferred substrate over the ketone body 3-hydroxybutyrate (B1226725) (3-OHB), contributing significantly more to the acetyl-CoA pool that fuels the TCA cycle. ahajournals.org This preference highlights a key regulatory aspect of cardiac energy metabolism in disease states.

Furthermore, stable isotope tracing with labeled butyrate has been crucial in understanding the epigenetic regulation of gene expression through histone acetylation. nih.govbiorxiv.orgbiorxiv.org The acetyl group for histone acetylation is derived from acetyl-CoA. By tracing the deuterium label from this compound to acetyl-CoA and subsequently to acetylated histones, researchers can quantify the contribution of butyrate to the nuclear acetyl-CoA pool. nih.govbiorxiv.org This provides a direct link between fatty acid metabolism and the epigenetic control of genes involved in cellular processes.

The following table summarizes key findings from studies utilizing deuterated butyrate to investigate fatty acid turnover:

| Research Area | Key Finding | Model System | Isotopic Tracer Used |

| Cardiac Metabolism | Butyrate is a preferred energy substrate over 3-hydroxybutyrate in the failing heart, indicating a shift in substrate utilization. ahajournals.org | Isolated Perfused Rat Hearts | [2,4-13C2] butyrate |

| Epigenetic Regulation | Butyrate derived from microbial fermentation of dietary fiber serves as a carbon source for histone acetylation in gut epithelial cells. nih.gov | Mice, Caco-2 cells | U-13C-inulin, 13C-labeled butyrate |

| Host-Microbiota Interactions | Microbial metabolism of dietary fiber contributes significantly to the host's fatty acid metabolism and histone acetylation in the distal gut. nih.gov | Germ-free and conventional mice | 13C-labeled fiber |

These studies underscore the utility of this compound and other isotopically labeled forms of butyrate in elucidating the complex regulatory networks that control fatty acid turnover.

Isotopic Tracing in Complex Biological Models (Non-Clinical)

In Vitro Fermentation Models for Gut Microbiota Metabolism

In vitro fermentation models that replicate the conditions of the human gut are invaluable tools for studying the metabolic activities of the gut microbiota. The use of this compound and other stable isotope-labeled substrates in these models allows for precise tracking of metabolic pathways and the quantification of metabolite production. nih.govmdpi.com

These models typically involve the incubation of fecal samples from human donors with a specific substrate, such as a deuterated short-chain fatty acid or a labeled dietary fiber. mdpi.comnih.gov By analyzing the isotopic enrichment in various metabolic products over time, researchers can determine the rates of production and consumption of key metabolites like butyrate, acetate, and propionate. mdpi.comnih.gov

For example, studies have used 13C-labeled dietary fibers, such as inulin (B196767) and cellulose (B213188), to trace the flow of carbon through microbial metabolic networks. nih.gov These experiments have revealed that different fibers lead to distinct patterns of short-chain fatty acid production. nih.gov For instance, inulin fermentation tends to produce higher levels of 13C-labeled butyrate and propionate compared to cellulose fermentation. nih.gov The analysis of isotopologues, which are molecules that differ only in their isotopic composition, provides detailed information about the specific metabolic pathways used by the microbiota. nih.gov Butyrate is formed from the combination of two acetyl-CoA molecules, which results in the observation of major isotopologues of 13C2 and 13C4. nih.gov

These in vitro models have also been used to investigate the metabolism of non-traditional substrates by the gut microbiota. For instance, stable isotope tracing with 13C-labeled carbon nanomaterials revealed that gut microbes can ferment these materials into short-chain fatty acids, including butyrate. cas.cncas.cn This groundbreaking finding expanded the known range of substrates that can be utilized by the gut microbiome. cas.cncas.cn

The data gathered from these in vitro fermentation studies, often presented in tables, helps to elucidate the complex metabolic interactions within the gut microbial community and how these are influenced by diet.

| Substrate | Key Metabolites Measured | Primary Finding | Model System |

| 13C-Inulin | 13C-Butyrate, 13C-Propionate, 13C-Succinate | Inulin fermentation leads to higher production of butyrate and propionate compared to cellulose. nih.gov | In vitro fermentation with human fecal microbiota |

| 13C-Cellulose | 13C-Butyrate, 13C-Propionate, 13C-Lactate | Cellulose fermentation results in a different profile of short-chain fatty acids compared to inulin. nih.gov | In vitro fermentation with human fecal microbiota |

| 13C-Carbon Nanomaterials | 13C-Butyrate | Gut microbiota can ferment carbon nanomaterials to produce butyrate. cas.cncas.cn | In vitro fermentation with mouse gut microbiota |

| Resistant Starches (RS2, RS3, RS5) | Butyric acid, Lactic acid | RS5 produced more butyric acid, while RS3 produced more lactic acid, indicating different fermentation pathways for various resistant starches. nih.govresearchgate.net | In vitro fecal fermentation |

Ex Vivo Organ and Tissue Perfusion Studies for Substrate Utilization

Ex vivo organ and tissue perfusion systems provide a powerful platform for investigating substrate utilization in a controlled environment that closely mimics physiological conditions. The use of this compound and other isotopically labeled compounds in these models allows for precise measurement of metabolic fluxes and the determination of substrate preferences in specific organs.

In these experiments, an isolated organ, such as the heart or liver, is perfused with a buffer containing the deuterated tracer. ahajournals.orgnih.gov By analyzing the isotopic enrichment of metabolites in the tissue and the perfusate, researchers can quantify the rates of uptake, oxidation, and incorporation of the tracer into various metabolic pathways. ahajournals.orgnih.gov

A notable application of this technique is in the study of cardiac metabolism. Studies using isolated perfused rat hearts have employed [2,4-13C2] butyrate to investigate the heart's fuel preferences in both healthy and diseased states. ahajournals.org These studies have shown that in a model of heart failure, the heart preferentially utilizes butyrate over ketone bodies as an energy source. ahajournals.org This finding has significant implications for understanding the metabolic adaptations that occur in cardiac disease.

Similarly, liver perfusion studies have utilized labeled fatty acids to trace their metabolism into very short-chain fatty acids like acetic acid and propionic acid. nih.gov The isotopic enrichment of these acids in the perfusate reflects the activity of their corresponding acyl-CoA pools within the liver tissue. nih.gov

The following table summarizes key findings from ex vivo perfusion studies that have used deuterated butyrate and other labeled substrates:

| Organ/Tissue | Isotopic Tracer | Key Finding | Significance |

| Heart (Failing) | [2,4-13C2] butyrate | The failing heart shows a preference for butyrate over 3-hydroxybutyrate as an energy substrate. ahajournals.org | Reveals a shift in cardiac energy metabolism during heart failure. |

| Heart | [U-13C]butyrate | Astrocytes are the primary site of butyrate metabolism in the brain. nih.gov | Highlights the role of astrocytes in brain energy metabolism. |

| Liver | [3,4-13C2]-4-hydroxynonanoate, [5,6,7-13C3]heptanoate | The enrichment of acetic and propionic acid in the perfusate correlates with the labeling of acetyl-CoA and propionyl-CoA in the liver. nih.gov | Demonstrates the utility of measuring free acids in the perfusate to assess intracellular acyl-CoA metabolism. |

| Heart | Deuterated acetate and glucose | The heart prefers acetate over glucose as a substrate for the TCA cycle. nih.gov | Confirms the substrate preference of the healthy heart. |

These ex vivo studies, by allowing for precise control over substrate availability and the isolation of a single organ's metabolism, provide detailed insights into substrate utilization that are complementary to in vivo studies.

Analysis of Metabolite Exchange in Co-Culture Systems

Co-culture systems, where two or more different cell types or microbial species are grown together, are essential for studying intercellular and interspecies metabolic interactions. The use of stable isotope tracers like this compound in these systems allows for the direct tracking of metabolite exchange and the elucidation of metabolic dependencies. nih.govacs.org

In a typical experiment, one cell type or microbial species is grown in the presence of a labeled substrate, and the transfer of the label to the other cell type(s) is monitored. acs.org This approach can reveal complex metabolic cross-feeding relationships that would be impossible to discern from monoculture studies. emich.edu

For instance, studies on microbial communities have used 13C-labeled substrates to demonstrate that the metabolic byproducts of one species can be utilized as a primary carbon source by another. acs.org A novel approach using Raman stable isotope probing (Raman-SIP) with reverse and D2O co-labeling has been developed to study these interactions at the single-cell level. acs.org This technique can track the transfer of 12C from an unlabeled substrate to a 13C-labeled microorganism, indicating the utilization of externally provided nutrients. acs.org

In the context of host-microbe interactions, co-culture models of gut epithelial cells and butyrate-producing bacteria can be used to study the transfer of microbially produced butyrate to the host cells. nih.gov By using a deuterated precursor for butyrate synthesis in the bacteria, the uptake and metabolism of this butyrate by the epithelial cells can be quantified.

Metabolic modeling of co-culture systems has also been used to predict and understand these interactions. For example, modeling has shown that a co-culture of Clostridium autoethanogenum and Eubacterium rectale can lead to enhanced conversion of carbon monoxide to butyrate compared to a monoculture. nih.gov

The following table summarizes findings from co-culture studies that have utilized stable isotope tracing to analyze metabolite exchange:

| Co-culture System | Isotopic Labeling Strategy | Key Finding | Significance |

| Acinetobacter baylyi ADP1 and Escherichia coli DH5α-GFP | Reverse 13C-labeling and D2O probing | E. coli, which cannot utilize citrate, becomes metabolically active in the presence of A. baylyi by consuming its metabolic byproducts. acs.org | Demonstrates metabolic cross-feeding in a simple microbial community. |

| Phaeodactylum tricornutum (diatom) and various bacteria | 13C and 15N-labeled algal organic matter | Revealed three distinct functional guilds of metabolic interactions: macromolecule remineralizers, macromolecule users, and small-molecule users. nih.gov | Highlights the functional diversity of algal-bacterial interactions that cannot be predicted by genomics alone. |

| Eubacterium rectale and Bifidobacterium longum | Unlabeled substrates with LC-MS/MS quantification | The production of butyrate by E. rectale can be monitored in a co-culture system. researchgate.net | Provides a method for studying the enhancement of butyrate production by prebiotics in a simplified gut microbiota model. |

| Calu-3 (airway epithelial) cells and Fusobacterium nucleatum | Deuterium-labeled internal standards for SCFA quantification | F. nucleatum produces acetate, propionate, and butyrate during co-culture, confirming its fermentative metabolism at the epithelial interface. asm.org | Enables the direct study of anaerobic pathogen-host interactions. |

These co-culture studies, powered by stable isotope tracing, are crucial for unraveling the complex web of metabolic interactions that underpin the function of microbial communities and host-microbe relationships.

Research on the Bioproduction and Metabolic Engineering of Butyric Acid: Insights from Isotopic Studies

Understanding Engineered Biosynthetic Pathways for Butyric Acid Production

The microbial production of butyric acid, a crucial platform chemical, is an environmentally friendly alternative to chemical synthesis from petroleum feedstocks. nih.govrepec.org Metabolic engineering plays a pivotal role in enhancing the efficiency of butyric acid production in various microorganisms, including Clostridium tyrobutyricum and engineered Escherichia coli. researchgate.netmdpi.com Isotopic studies, particularly those employing deuterated compounds like Butyric-3,3,4,4,4-D5 acid, are instrumental in elucidating the intricacies of these engineered pathways. isotope.com

Evaluation of Novel Enzymatic Steps and Genetic Modifications

Metabolic engineering efforts focus on modifying biosynthetic routes to improve yield and efficiency. frontiersin.org This often involves the overexpression of key enzymes or the knockout of genes that lead to competing byproducts. mdpi.comnih.gov For instance, in Clostridium acetobutylicum, knocking out the buk gene, which encodes butyrate (B1204436) kinase, has been shown to be essential for achieving high selectivity of butyric acid over acetic acid. nih.gov Similarly, overexpressing genes like cat1 (butyryl-CoA/acetate (B1210297) CoA-transferase) and crt (crotonase) in C. tyrobutyricum can significantly enhance the flux from acetyl-CoA to butyrate, thereby reducing the production of acetic acid. researchgate.net

The introduction of novel enzymatic steps, sometimes from different organisms, is another key strategy. For example, heterologous expression of xylose utilization genes from C. acetobutylicum in C. tyrobutyricum enabled the simultaneous consumption of glucose and xylose, leading to increased butyric acid productivity. frontiersin.orgfrontiersin.org The use of isotopically labeled substrates in these engineered strains allows researchers to trace the flow of carbon through these novel pathways, confirming their activity and quantifying their contribution to the final product. This compound can serve as an internal standard in such analyses to accurately quantify the produced butyric acid. isotope.commdpi.com

Tracing Substrate Conversion Efficiency in Recombinant Strains

Isotopic tracers are invaluable for determining the efficiency of substrate conversion in recombinant microbial strains. nih.gov By supplying a labeled substrate, such as ¹³C-glucose, to a fermentation culture, researchers can track the incorporation of the isotope into butyric acid and other metabolites. acs.org This provides a direct measure of how efficiently the carbon from the substrate is being channeled into the desired product versus being lost to competing pathways or biomass formation.

This compound is particularly useful as an internal standard for quantification in these studies. isotope.comtum.de In a typical experiment, a known amount of the deuterated acid is added to the sample. The ratio of the unlabeled (produced by the microorganisms) to the labeled butyric acid, as measured by techniques like mass spectrometry, allows for precise quantification of the fermentation product. tum.deresearchgate.net This accuracy is critical for evaluating the impact of genetic modifications on production yields and for optimizing fermentation conditions.

Optimization Strategies for Enhanced Butyric Acid Yields in Microbial Fermentation

To make microbial fermentation of butyric acid economically competitive with chemical synthesis, strategies to increase titer, productivity, and yield are essential. nih.gov These strategies encompass both genetic manipulation of the production organism and optimization of the fermentation process itself.

Impact of Genetic Knockouts and Overexpression on Metabolic Flux

Genetic engineering has been a primary tool for enhancing butyric acid production. nih.gov A common approach is to eliminate pathways that compete for the precursor acetyl-CoA. For example, in E. coli, knocking out genes involved in acetate, lactate (B86563), and ethanol (B145695) production has been shown to significantly increase butanol (a related product) synthesis, a principle that also applies to butyric acid. mdpi.com In C. acetobutylicum, a systematic knockout of genes such as pta (phosphotransacetylase), buk (butyrate kinase), ctfB (CoA transferase subunit B), and adhE1 (aldehyde/alcohol dehydrogenase) resulted in a strain that produced 32.5 g/L of butyric acid with a very high butyric-to-acetic acid ratio. nih.gov

Conversely, overexpressing key enzymes in the butyric acid synthesis pathway can pull metabolic flux towards the desired product. researchgate.net Overexpression of genes encoding for crotonase and butyryl-CoA/acetate-CoA transferase in C. tyrobutyricum has been shown to increase the butyrate/acetate ratio significantly. researchgate.net Combining multiple overexpression targets, such as genes for phosphofructokinase (pfkA) and pyruvate (B1213749) kinase (pykA) along with butyrate pathway genes, can further enhance productivity and final concentration. frontiersin.org

| Organism | Genetic Modification | Key Outcome | Reference |

|---|---|---|---|

| C. acetobutylicum | Knockout of pta, buk, ctfB, adhE1 | 32.5 g/L butyric acid, 31.3 g/g BA/AA ratio | nih.gov |

| C. tyrobutyricum | Overexpression of cat1 and crt | Increased butyrate/acetate ratio by 2.24-fold | researchgate.net |

| C. tyrobutyricum | Overexpression of pfkA and pykA | 38.9% increase in productivity, 38.1% increase in final concentration | frontiersin.org |

| C. acetobutylicum | Knockdown of butyrate kinase (buk) and phosphotransacetylase (pta) | 10% more butanol, 50% less acetone | nih.gov |

Process Parameter Modulation for Improved Bioproductivity

Beyond genetic engineering, optimizing fermentation process parameters is crucial for maximizing butyric acid production. repec.org Key parameters include pH, temperature, and substrate concentration. For Clostridium tyrobutyricum, maintaining the pH at an optimal level (e.g., 6.5) is critical, as it can significantly impact both cell growth and acid production. researchgate.netmdpi.com Low pH can be beneficial for product recovery but may inhibit microbial growth. nrel.gov

Fed-batch fermentation, where the substrate is added incrementally, is a common strategy to avoid substrate inhibition at high concentrations and to achieve higher final product titers. researchgate.net For instance, a fed-batch culture of an engineered C. acetobutylicum strain achieved a high concentration of butyric acid. nih.gov Another critical factor is the choice of feedstock. While glucose is a common substrate, research is ongoing to utilize less expensive lignocellulosic biomass. repec.org The development of strains that can co-utilize different sugars, like glucose and xylose, is a significant step in this direction. frontiersin.org

Application of Isotopic Labeling in Metabolic Flux Analysis (MFA) for Bioproduction Research

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. mdpi.comcreative-proteomics.com When combined with isotopic labeling, typically using ¹³C-labeled substrates, it becomes ¹³C-MFA, a highly accurate method for mapping metabolic pathways. mdpi.comfrontiersin.org This approach provides a detailed snapshot of how a cell's metabolism is functioning, identifying bottlenecks and inefficient pathways. vanderbilt.edu

In the context of butyric acid bioproduction, ¹³C-MFA is used to understand how carbon flows from the primary substrate (e.g., glucose) through the central metabolic pathways (like glycolysis) and into the butyric acid synthesis pathway. mdpi.comvanderbilt.edu By analyzing the isotopic labeling patterns of intracellular metabolites, researchers can determine the relative activity of different pathways. mdpi.com For example, MFA can reveal the extent to which carbon is diverted to produce byproducts like acetate or lactate, providing clear targets for metabolic engineering. vanderbilt.edu

Emerging Research Paradigms and Methodological Innovations with Butyric 3,3,4,4,4 D5 Acid

Development of Novel Derivatization Reagents for Targeted Metabolite Analysis

The accurate quantification of short-chain fatty acids (SCFAs) like butyric acid in complex biological samples is analytically challenging due to their high volatility and poor ionization efficiency in mass spectrometry. researchgate.net Butyric-3,3,4,4,4-D5 acid is frequently used as an internal standard to ensure accuracy in these measurements. mdpi.com To overcome these challenges, chemical derivatization is employed to enhance the analytical properties of SCFAs, improving sensitivity, chromatographic separation, and detection. researchgate.netnih.gov

Recent research has focused on developing novel derivatization reagents that react with the carboxylic acid group of SCFAs, including this compound, to make them more suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com These reagents are designed to provide a permanent charge or a readily ionizable group, significantly boosting detection sensitivity. researchgate.net

Key developments in derivatization for SCFA analysis include:

O-benzylhydroxylamine: This reagent has demonstrated superior performance in reaction time and the separation of SCFA isomers, allowing for measurement free from interferences. nih.gov The derivatization process is straightforward and reproducible in a mixed aqueous-organic medium, which is advantageous for volatile acids. nih.gov

Picolylamine Reagents (3-PA and 2-PA): 3-picolylamine (3-PA) has been used for fatty acid analysis with orbitrap mass spectrometry, providing enhanced sensitivity and selectivity with detection limits in the low femtomole range. mdpi.com Similarly, 2-picolylamine (2-PA) has been applied to determine SCFAs in fecal samples. mdpi.com

N,N-Dimethylethylenediamine (DMED): DMED has been successfully used for labeling SCFAs, enabling sensitive quantification by LC-MS/MS. researchgate.netmdpi.com This method achieved limits of detection at 0.5 fmol. researchgate.net

Girard's Reagent T (GT): GT provides a permanent cationic charge to SCFAs, which improves ionization and fragmentation patterns for sensitive and reliable quantification by LC-MS/MS. researchgate.net This approach has been used for both in-solution and on-tissue labeling of fatty acids. mdpi.com

These derivatization strategies, when applied to samples spiked with this compound as an internal standard, allow for precise and reliable quantification of butyrate (B1204436) concentrations in diverse biological matrices such as plasma, feces, and tissue homogenates. mdpi.comnih.gov

Table 1: Comparison of Novel Derivatization Reagents for SCFA Analysis

| Derivatization Reagent | Key Advantage(s) | Analytical Technique | Reference |

|---|---|---|---|

| O-benzylhydroxylamine | Fast reaction, good isomeric separation | LC-MS/MS | nih.gov |

| 3-Picolylamine (3-PA) | Enhanced sensitivity and selectivity, low femtomole LOD | Orbitrap MS | mdpi.com |

| N,N-Dimethylethylenediamine (DMED) | High sensitivity (0.5 fmol LOD), applicable to hydroxyl derivatives | LC-MS/MS | researchgate.netmdpi.com |

| Girard's Reagent T (GT) | Provides permanent positive charge, improves ionization | LC-MS/MS, MALDI-MSI | researchgate.netmdpi.com |

Integration of Stable Isotope Tracing with Multi-Omics Approaches (e.g., Metagenomics, Proteomics)

Stable isotope tracing using compounds like this compound allows researchers to follow a metabolite through downstream biochemical reactions, providing powerful insights into the metabolic wiring of biological systems. nih.govspringernature.com This approach becomes even more powerful when integrated with multi-omics technologies such as metagenomics and proteomics, which provide system-wide views of genetic potential and protein expression, respectively.

Metagenomics Integration: Metagenomics involves the study of genetic material recovered directly from environmental samples, such as the gut microbiota. mdpi.com By combining stable isotope tracing with this compound and metagenomic sequencing, researchers can link specific metabolic functions, like butyrate consumption or production, to particular microorganisms within a complex community. nih.govmdpi.com Metagenomic data allows for the reconstruction of metabolic pathways present in the gut microbiome, providing a genetic blueprint of the community's capabilities. nih.govoup.com Introducing the labeled butyrate then allows for empirical testing of these reconstructed pathways, revealing which microbes are actively metabolizing the substrate and how it is being transformed.

Proteomics Integration: Proteomics is the large-scale study of proteins, the functional workhorses of the cell. nih.gov When this compound tracing is combined with proteomics, it becomes possible to identify the specific enzymes that are actively engaged in butyrate metabolism. nih.govmedrxiv.org For example, a study using a genome-proteome approach on Clostridium butyricum identified the specific enzymes involved in butyrate production that were least abundant, suggesting they were rate-limiting steps in the pathway. nih.gov Using a labeled substrate like this compound in such an experiment would allow for direct measurement of the metabolic flux through these identified enzymes, confirming their functional role in the context of the entire proteome.

This multi-omics approach provides a holistic view of metabolic processes, connecting the genetic potential (metagenomics) and functional machinery (proteomics) with the actual metabolic activity (stable isotope tracing).

Advanced Computational Modeling for Isotopic Flux Analysis and Pathway Reconstruction

The data generated from stable isotope tracing experiments with this compound are complex. The distribution of deuterium (B1214612) labels across various downstream metabolites cannot be interpreted intuitively due to the intricate nature of metabolic networks. d-nb.info Therefore, advanced computational modeling is essential to convert this raw labeling data into meaningful metabolic flux maps.

Metabolic Flux Analysis (MFA) is a key computational technique used to quantify the rates (fluxes) of reactions in a metabolic network. d-nb.infonih.gov 13C-MFA is a widely used approach, and the principles are directly applicable to deuterium tracing. d-nb.info The process involves building a mathematical model of the cell's metabolic network that details reaction stoichiometry and atom transitions. vanderbilt.edu The model then computationally simulates the flow of the isotopic tracer through the network to predict the resulting labeling patterns in various metabolites. By minimizing the difference between the model-predicted labeling patterns and the experimentally measured data (obtained via mass spectrometry), the model can estimate the flux values for each reaction in the network. d-nb.info

Recent advancements have led to more sophisticated modeling paradigms:

Genome-Scale Metabolic Models (GEMs): These models can be reconstructed directly from metagenomic data to create sample-specific models of metabolism, for instance, in a gut microbiome community. oup.comnih.gov

Isotopically Nonstationary MFA (INST-MFA): This method is particularly useful for systems that are slow to reach isotopic steady state, such as in plant or mammalian cell culture. vanderbilt.eduosti.gov It analyzes labeling data from multiple time points during the transient phase before isotopic equilibrium is achieved. vanderbilt.edu

Software platforms like INCA and Metran have made these powerful computational tools more accessible to researchers without extensive mathematical backgrounds. d-nb.info The use of this compound provides the critical experimental data that fuels these models, enabling the quantitative analysis of butyrate metabolism and the reconstruction of its associated pathways.

Table 2: Core Steps in Computational Metabolic Flux Analysis (MFA)

| Step | Description | Key Inputs / Tools | Reference |

|---|---|---|---|

| 1. Isotope Labeling Experiment | Introduce a stable isotope tracer (e.g., this compound) into the biological system. | Labeled substrate, cell culture/research model. | vanderbilt.edu |

| 2. Metabolite Analysis | Extract metabolites and measure the mass isotopomer distributions using mass spectrometry (MS). | LC-MS or GC-MS data. | d-nb.infovanderbilt.edu |

| 3. Metabolic Network Construction | Define the biochemical reaction network, including stoichiometry and atom mappings for each reaction. | Genomic/metagenomic data, pathway databases (e.g., KEGG). | nih.govvanderbilt.edu |

| 4. Flux Estimation | Use computational software to find the set of fluxes that best explains the measured labeling data by minimizing the difference between simulated and experimental results. | MFA software (e.g., INCA), measured labeling data, network model. | d-nb.info |

| 5. Statistical Analysis | Calculate confidence intervals for the estimated fluxes to assess the precision of the results. | Statistical algorithms within the MFA software. | d-nb.info |

Non-Invasive Monitoring Techniques for Metabolic Biomarkers in Research Models

A significant innovation in metabolic research is the development of non-invasive techniques to monitor biomarkers, avoiding the need for invasive blood or tissue sampling. nih.govfrontiersin.org This is particularly relevant for longitudinal studies in research models, where repeated sampling is required. Exhaled breath analysis has emerged as a promising non-invasive method for tracking volatile organic compounds (VOCs), including SCFAs like butyric acid. nih.govnih.gov

The primary technology for this application is Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) . nih.govfrontiersin.org This is a soft-ionization mass spectrometry technique capable of real-time detection of VOCs in breath with high sensitivity. frontiersin.org Studies have successfully demonstrated that SCFAs, including acetic, propionic, and butyric acid, can be detected and monitored in exhaled breath. nih.govfrontiersin.org

The use of this compound as a metabolic tracer opens up new possibilities for these non-invasive methods. By administering the deuterated tracer to a research model, scientists could potentially track the appearance of labeled butyrate or its volatile metabolic byproducts in the breath over time. This would provide a real-time, non-invasive readout of the tracer's absorption, distribution, and metabolism. For instance, research has shown that breath butanoic acid levels correlate with plasma inflammatory markers, highlighting its potential as a non-invasive biomarker for inflammation. nih.gov Using a labeled tracer would allow researchers to distinguish the administered dose from the body's endogenous production, enabling more precise pharmacokinetic and pharmacodynamic studies in research models.

Q & A

Basic: How can the isotopic purity of Butyric-3,3,4,4,4-D5 acid be confirmed experimentally?

Methodological Answer:

Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For NMR, the absence of proton signals at deuterated positions (C-3 and C-4) confirms deuterium incorporation. In MS, the molecular ion peak should align with the theoretical mass shift (+5 Da for five deuterium atoms). High-performance liquid chromatography (HPLC) coupled with refractive index detection (RID) or MS can further validate purity by separating isotopic variants .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC with Refractive Index Detection (RID): Effective for quantifying butyric acid derivatives in biological samples (e.g., serum, tissue) due to its sensitivity to small molecular changes .

- Gas Chromatography-Mass Spectrometry (GC-MS): Enables differentiation between deuterated and non-deuterated forms via distinct fragmentation patterns .

- Liquid-Liquid Extraction (LLE): Pre-concentration using solvents like ethyl heptanoate improves detection limits, with phase equilibrium data guiding solvent selection .

Basic: What synthetic strategies are used to prepare this compound?

Methodological Answer:

Deuterated butyric acid is synthesized via acid-catalyzed exchange reactions (e.g., using D₂O and acid catalysts) or enzymatic deuteration with deuterated substrates. Post-synthesis, purification involves distillation or chromatography. Characterization includes Fourier-transform infrared spectroscopy (FTIR) to confirm C-D bonds (absorption ~2100–2200 cm⁻¹) and isotope ratio MS to verify isotopic enrichment .

Advanced: How should tracer studies be designed to investigate the metabolic fate of this compound in ruminants?

Methodological Answer:

- Experimental Design: Use a crossover design with controlled VFA infusions (e.g., 65:25:10 molar ratio of acetate:propionate:butyrate) to mimic natural rumen conditions. Deuterated butyrate is infused via ruminal fistulae, followed by serial sampling of blood, rumen fluid, and tissues .

- Data Analysis: Track deuterium incorporation into metabolites (e.g., ketones, fatty acids) using GC-MS or ¹³C-NMR . Statistical analysis via ANOVA and Duncan’s post-hoc tests identifies significant metabolic shifts .

Advanced: How can spectral data discrepancies arising from deuterium substitution be resolved in structural studies?

Methodological Answer:

- NMR: Use ²H-decoupled ¹H-NMR to suppress splitting from deuterium, or employ 2D-NMR (COSY, HSQC) to resolve overlapping peaks caused by isotope effects .

- FTIR: Compare spectra with non-deuterated analogs to identify C-D stretching bands. Computational modeling (e.g., DFT) predicts vibrational modes for validation .

Advanced: What strategies mitigate isotope effects in kinetic studies of this compound?

Methodological Answer:

- Control Experiments: Compare reaction rates of deuterated and non-deuterated forms under identical conditions (pH, temperature).

- Isotope Effect Modeling: Apply the Swain-Schaad relationship to predict primary vs. secondary kinetic isotope effects.

- Enzymatic Assays: Use deuterated substrates in vitro (e.g., with β-oxidation enzymes) to assess metabolic bias .

Advanced: How do comparative studies with non-deuterated butyric acid inform deuterated compound applications?

Methodological Answer:

- In Vivo Comparisons: Measure differences in absorption kinetics (e.g., via encapsulated formulations) and microbial utilization (e.g., gut microbiota correlations using 16S rRNA sequencing ) .

- Analytical Cross-Validation: Use LC-MS/MS to quantify both forms in parallel, ensuring deuterium does not interfere with detection thresholds .

Advanced: How can extraction efficiency be optimized for this compound in aqueous systems?

Methodological Answer:

- Ternary Phase Diagrams: Determine optimal solvent (e.g., ethyl heptanoate)-to-aqueous ratios using tie-line data at varying temperatures (288–308 K) .

- Separation Factors: Calculate distribution coefficients (log D) to select solvents with high affinity for deuterated butyrate. Validate via HPLC-UV or GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.